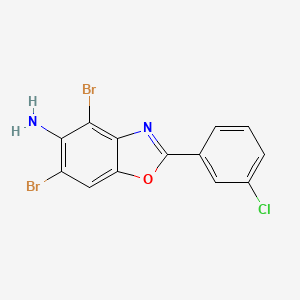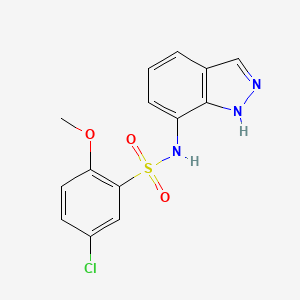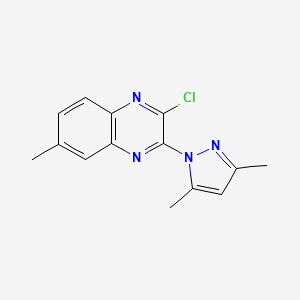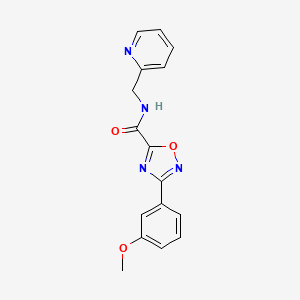
(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly synthesis method.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trisubstituted-1H-pyrazoles: These compounds share a similar pyrazole core structure and exhibit comparable biological activities.
Imidazole derivatives: These compounds also possess a five-membered ring structure with nitrogen atoms and are known for their diverse biological properties.
Uniqueness
(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and nitrophenyl groups enhances its potential for various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H18N4O2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-(3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C23H18N4O2/c24-16-23(19-12-7-13-20(14-19)27(28)29)26-22(18-10-5-2-6-11-18)15-21(25-26)17-8-3-1-4-9-17/h1-14,22-23H,15H2 |
InChI Key |
TYZHIEMLQKJQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(C#N)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B14946033.png)
![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)

![Ethyl [1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate](/img/structure/B14946056.png)




![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)

![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester](/img/structure/B14946115.png)
![Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B14946118.png)
![3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B14946124.png)
